molecular formula Al3Ho B14711981 CID 78062280

CID 78062280

Cat. No.: B14711981
M. Wt: 245.87494 g/mol
InChI Key: QLKCNQSOECWWOS-UHFFFAOYSA-N
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Description

For example, analogous compounds in the evidence, such as taurocholic acid (CID 6675) and colchicine (CID 6167), are characterized by their structural motifs, molecular weights, and applications in biochemical studies or therapeutics . CID 78062280 likely follows similar metadata conventions, including canonical SMILES, molecular formula, and spectral data (e.g., GC-MS or LC-ESI-MS profiles) for identification and analysis .

Properties

Molecular Formula

Al3Ho

Molecular Weight

245.87494 g/mol

InChI

InChI=1S/3Al.Ho

InChI Key

QLKCNQSOECWWOS-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Ho]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78062280 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts and specific temperatures, to form the desired product.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure its purity and quality.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.

    High-Throughput Purification: Advanced purification techniques are employed to handle large volumes of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

CID 78062280 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts may be used to facilitate the reactions, including metal catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms with fewer oxygen-containing groups.

    Substitution Products: Compounds with substituted atoms or groups.

Scientific Research Applications

CID 78062280 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on biological systems and potential use in biochemical assays.

    Medicine: Investigated for its therapeutic potential and possible use in drug development.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of CID 78062280 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies for comparing compounds using PubChem CIDs, structural overlays, and analytical techniques. Below is a framework for comparing CID 78062280 with structurally or functionally related compounds:

Structural Comparison

PubChem CIDs enable direct structural comparisons via 2D/3D overlays. For instance:

  • Taurocholic acid (CID 6675) : A bile acid with a steroid backbone and taurine conjugation, critical for lipid digestion .
  • Betulinic acid (CID 64971): A pentacyclic triterpenoid with antiviral and anticancer properties, structurally distinct due to its lupane skeleton .
  • Gallic acid (CID 370): A polyphenol with antioxidant activity, characterized by a trihydroxybenzoic acid structure .

If this compound belongs to a class like triterpenoids or bile acids, its functional groups (e.g., hydroxyl, carboxyl) and stereochemistry would differ from these analogs, influencing its bioactivity and solubility .

Analytical Techniques
  • GC-MS and LC-ESI-MS: Used to distinguish isomers (e.g., ginsenosides in ). This compound’s fragmentation patterns under collision-induced dissociation (CID) in mass spectrometry would differ from compounds like DHEAS (CID 12594) or irbesartan (CID 3749), depending on its stability and functional groups .
  • Collision Cross-Section (CCS) : Differences in CCS values (related to molecular shape and size) could further differentiate this compound from similar-mass compounds .
Table 1: Hypothetical Comparison of this compound with Selected Analogs
Compound (CID) Molecular Formula Key Functional Groups Bioactivity (Example) Analytical Signature (MS/MS)
This compound (Not provided) (e.g., hydroxyl, ester) (e.g., anticancer) Unique fragmentation peaks
Taurocholic acid (6675) C₂₆H₄₅NO₆S Taurine, steroid Lipid digestion Sulfur-related ions
Betulinic acid (64971) C₃₀H₄₈O₃ Lupane skeleton Antiviral Triterpenoid fragments
Gallic acid (370) C₇H₆O₅ Trihydroxybenzoic acid Antioxidant Phenolic ion clusters

Research Findings and Limitations

  • Mass Spectrometry : and emphasize that CID-based MS/MS is critical for structural elucidation but may miss labile modifications (e.g., ubiquitination), where electron-transfer dissociation (ETD) outperforms CID .
  • Structural-Activity Relationships (SAR): Analogous studies (e.g., betulin derivatives in ) suggest that minor structural changes in this compound could significantly alter its pharmacokinetics or toxicity .
  • Data Gaps : The evidence lacks specific data on this compound’s synthesis, in vivo effects, or clinical relevance, limiting direct comparisons.

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